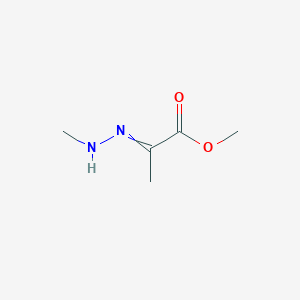

Methyl 2-(methylhydrazono)propionate

説明

Methyl 2-(methylhydrazono)propionate is a hydrazono derivative of propionic acid, characterized by a methyl ester group and a methyl-substituted hydrazone moiety at the α-position of the propionate backbone. Its molecular formula is C₅H₁₀N₂O₂, with a molecular weight of 130.15 g/mol (calculated from the acid form in ). While direct synthesis details are sparse in the provided literature, analogous compounds like ethyl 2-(arylhydrazono)propionates are synthesized via condensation reactions between arylhydrazines and carbonyl-containing precursors (e.g., mesoxalaldehyde or keto-esters) .

特性

分子式 |

C5H10N2O2 |

|---|---|

分子量 |

130.15 g/mol |

IUPAC名 |

methyl 2-(methylhydrazinylidene)propanoate |

InChI |

InChI=1S/C5H10N2O2/c1-4(7-6-2)5(8)9-3/h6H,1-3H3 |

InChIキー |

RIQOCZFRRISWTH-UHFFFAOYSA-N |

正規SMILES |

CC(=NNC)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Key Comparative Insights:

Structural Variations: this compound is the simplest methyl ester in this group, while Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate incorporates additional functional groups (Cl, OMe) that enhance electrophilicity and reactivity . The 2-[(4-Methylbenzoyl)hydrazono]propionic acid monohydrate features a benzoyl group, increasing aromaticity and stability, as evidenced by its well-defined crystal structure .

Synthetic Routes: Most hydrazono derivatives are synthesized via hydrazine-carbonyl condensations. For example, ethyl 2-arylhydrazono-3-oxopropionates are prepared from mesoxalaldehyde and arylhydrazines , whereas this compound may follow a similar pathway using methylhydrazine and methyl pyruvate.

Reactivity and Applications: The chloro substituent in Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate facilitates nucleophilic substitution, making it valuable for constructing heterocycles in drug discovery . PTHP demonstrates chelation capabilities with transition metals, suggesting this compound could similarly act as a ligand in coordination chemistry .

Physical Properties: The crystalline nature of 2-[(4-Methylbenzoyl)hydrazono]propionic acid monohydrate contrasts with the liquid or low-melting-point esters (e.g., methyl propionate derivatives), highlighting the impact of aromatic substituents on solid-state behavior .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-(methylhydrazono)propionate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between methylhydrazine and methyl propionate derivatives. For example, a two-step protocol (similar to EP 4374877 A2) uses methylhydrazine with brominated propionate esters under reflux in polar aprotic solvents like DMF or THF. Purity is ensured via HPLC (retention time ~0.96 minutes under SMD-TFA05 conditions) and LCMS analysis (m/z 414 [M+H]+ observed for analogous compounds) . Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the hydrazono product .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to identify hydrazone proton signals (δ 8–10 ppm) and confirm absence of competing tautomers. IR spectroscopy can detect C=N stretching (~1600 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). X-ray crystallography is definitive for resolving regioselectivity conflicts, as seen in studies of ethyl 2-arylhydrazono-3-oxopropionates . For lab-scale analysis, compare experimental LCMS data with computational simulations (e.g., DFT-based m/z predictions) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂ or Ar) at –20°C in amber glass vials. Monitor stability via periodic HPLC checks. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the hydrazone bond. Degradation products (e.g., methyl propionate or methylhydrazine derivatives) can be identified using GC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to observe shifts in proton environments. For example, cooling to –40°C may freeze tautomeric states. Complement with computational modeling (DFT or MD simulations) to predict dominant conformers. Cross-validate with X-ray data, as demonstrated in Co(II) complex studies where hydrazone ligands exhibited fixed geometries .

Q. What strategies improve yields in the synthesis of metal complexes using this compound as a ligand?

- Methodological Answer : Optimize ligand-to-metal ratios (typically 2:1 for octahedral complexes) and solvent polarity. For Co(II) complexes, ethanol/water mixtures under reflux enhance coordination efficiency. Monitor reaction progress via UV-Vis spectroscopy (e.g., d-d transitions at 500–600 nm) and confirm stoichiometry via elemental analysis. Chelation can be verified by comparing IR spectra before/after complexation (shift in C=N and C=O stretches) .

Q. How do pseudo-eutectic systems influence the reactivity of this compound in enzyme-catalyzed reactions?

- Methodological Answer : Pseudo-eutectic systems (e.g., ionic liquid/organic solvent mixtures) enhance lipase activity by stabilizing the enzyme’s tertiary structure. For resolutions, use immobilized Candida antarctica lipase B in a 70:30 [BMIM][PF₆]/t-butanol system. This increases enantiomeric excess (e.g., >90% ee) and reduces solvent waste, as shown in analogous propionate resolutions . Kinetic studies (e.g., Michaelis-Menten plots) can quantify rate improvements.

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data for hydrazono-propionate derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves. For cytotoxicity studies, use orthogonal methods (MTT assay + live/dead staining). If results conflict, check compound stability under assay conditions (e.g., pH 7.4 PBS vs. DMEM). Meta-analysis of structurally similar compounds (e.g., ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate) can identify trends in substituent effects .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS), highlighting nucleophilic attack sites (e.g., the hydrazone nitrogen). Compare with experimental kinetic data (e.g., second-order rate constants in SN2 reactions). Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzyme active sites, to rationalize inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。